Isocarboxazid
Descripción
Irreversible Binding Mechanisms to MAO-A and MAO-B Isoforms
This compound, with the chemical formula C12H13N3O2, acts as a "suicide inhibitor" of monoamine oxidase, forming covalent bonds with both MAO-A and MAO-B isoforms. Unlike reversible inhibitors that establish equilibrium with the enzyme, this compound binds permanently to the enzyme's active site, effectively inactivating it until new enzyme molecules are synthesized by the body.
The irreversible binding mechanism involves the hydrazine moiety of this compound, which undergoes oxidation by the FAD (flavin adenine dinucleotide) cofactor within the MAO enzyme. This oxidation process generates reactive intermediates that form covalent adducts with nucleophilic residues in the enzyme's active site. The resulting enzyme-inhibitor complex is catalytically inactive, preventing the normal oxidative deamination of neurotransmitters like serotonin, dopamine, norepinephrine, and epinephrine.
Unlike selective MAO inhibitors, this compound shows no significant preference between MAO-A and MAO-B, leading to comprehensive inhibition across both isoforms. This non-selectivity contributes to its efficacy in treating depression but also explains many of its drug and food interactions that necessitate dietary restrictions.
Table 1: Comparison of Binding Characteristics of this compound with MAO Isoforms
| Property | MAO-A Binding | MAO-B Binding |
|---|---|---|
| Inhibition Type | Irreversible | Irreversible |
| Selectivity | Non-selective | Non-selective |
| Binding Site | Active site cavity | Bipartite substrate cavity |
| Recovery Time | ~7-40 days | ~7-40 days |
| Inhibition Threshold for Effect | 80% inhibition required | 80% inhibition required |
The long-lasting effects of this compound inhibition are evidenced by the biological half-life of MAO recovery. Position-emission tomography (PET) studies have shown that recovery of MAO activity after irreversible inhibition may take approximately 30-40 days, although pharmacological studies suggest that sufficient enzyme regeneration (20-30%) for loss of symptomatic effects may occur within 7-14 days. This extended duration of action has significant implications for treatment protocols, particularly regarding drug washout periods when transitioning between medications.
Propiedades
IUPAC Name |
N'-benzyl-5-methyl-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)12(16)14-13-8-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFPYPQQHFEXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023171 | |
| Record name | Isocarboxazid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isocarboxazid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
394.5ºC at 760 mmHg | |
| Record name | Isocarboxazid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01247 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Very slightly soluble in hot water, 2.24e-01 g/L | |
| Record name | Isocarboxazid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01247 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isocarboxazid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59-63-2 | |
| Record name | Isocarboxazid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocarboxazid [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocarboxazid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01247 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | isocarboxazid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isocarboxazid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isocarboxazid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCARBOXAZID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34237V843T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isocarboxazid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
105-106 °C, 105 - 106 °C | |
| Record name | Isocarboxazid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01247 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isocarboxazid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isocarboxazid involves the reaction of 5-methyl-3-isoxazole carboxylic acid ester with benzylhydrazine or its salt in an aprotic organic solvent in the presence of an organic base . The reaction is typically carried out at temperatures below 50°C, with an optimal range between 25°C and 50°C . The product is then isolated and can be re-crystallized using solvents such as acetone, methanol, acetic acid, or dimethyl sulfoxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process ensures a suitable impurity profile and involves extensive purification steps, including crystallization and preparation of the hydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions: Isocarboxazid undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of the hydrazine moiety to its corresponding oxidized forms.
Reduction: The reduction of the isoxazole ring can occur under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Treatment-Resistant Depression
Isocarboxazid has shown effectiveness in patients who are resistant to other forms of antidepressant therapy, particularly tricyclic antidepressants. A study involving 20 patients indicated that approximately 90% experienced improved outcomes after switching to this compound, highlighting its role in managing therapy-resistant depression .
Efficacy in Various Depression Types
Research has demonstrated that this compound is particularly effective for specific types of depression:
- Endogenous Depression : Patients diagnosed with endogenous or melancholic depression showed significant improvement when treated with this compound compared to placebo .
- Atypical Depression : The drug was more effective in cases characterized by vegetative symptoms, such as hypersomnia and increased appetite .
- Anxiety-Related Depression : In a controlled study with anxious depressives, this compound outperformed placebo across multiple metrics including anxiety and interpersonal sensitivity .
Long-Term Treatment Outcomes
A longitudinal study assessed the long-term effects of this compound on patients with chronic depression. The median duration of treatment was 42 months, with a follow-up showing that all patients had better responses compared to previous treatments. Side effects were reported as moderate, reinforcing the drug's viability as a long-term therapeutic option .
Comparative Efficacy Studies
In a randomized controlled trial involving 130 participants with anxious depression, this compound was found to significantly reduce symptoms compared to placebo. Patients reported improvements in hostility, obsessiveness, and cognitive components associated with depression .
Potential Off-Label Uses
Beyond its primary indication for depression, this compound has been explored for other applications:
- Anxiety Disorders : Due to its impact on neurotransmitter levels, it may offer benefits for generalized anxiety disorder.
- Neurodegenerative Diseases : Some studies suggest potential efficacy in conditions like Parkinson's disease due to its influence on dopaminergic pathways .
Safety and Side Effects
While generally well-tolerated, this compound can cause side effects such as:
- Hepatotoxicity : Although rare, there have been instances of liver enzyme elevations associated with MAO inhibitors; however, this compound has not been directly implicated in severe liver injury .
- Dietary Restrictions : Patients must adhere to dietary restrictions to avoid hypertensive crises due to tyramine interactions.
Mecanismo De Acción
Isocarboxazid exerts its effects by irreversibly inhibiting the enzyme monoamine oxidase, which is involved in the catabolism of several key neurotransmitters, including serotonin, norepinephrine, and dopamine . By inhibiting monoamine oxidase, this compound increases the levels of these neurotransmitters in the brain, thereby alleviating symptoms of depression and anxiety . The inhibition of monoamine oxidase is non-selective and affects both subtypes A and B .
Comparación Con Compuestos Similares
Structural and Pharmacokinetic Differences
Isocarboxazid belongs to the hydrazine-derived MAOI class, alongside iproniazid and phenelzine, differing structurally from non-hydrazine MAOIs like tranylcypromine. Key pharmacokinetic distinctions include:
- This compound vs. Iproniazid : While both are hydrazine derivatives, this compound exhibits faster oxidative metabolism in humans (56% dose excreted as hippurate in 24 hours vs. iproniazid’s 45% as CO₂ in rats) . This may correlate with shorter latency to therapeutic effect.
- This compound vs. Tranylcypromine: Unlike the non-hydrazine tranylcypromine, this compound requires hydrolysis to BZH for MAO inhibition, which occurs independently of oxygen levels during preincubation .
Mechanism of MAO Inhibition
- Hydrazine Derivatives (this compound, Phenelzine) : Require metabolic activation to form reactive intermediates (e.g., BZH) that covalently bind MAO enzymes. This compound’s inhibition is irreversible and oxygen-independent .
- Non-Hydrazine (Tranylcypromine): Directly inhibits MAO via a cyclopropylamine structure, with inhibition partially reversible under anaerobic conditions .
In Vitro MAO Inhibition Potency :
| Compound | MAO-A IC₅₀ (Rat Brain) | MAO-B Selectivity |
|---|---|---|
| This compound | 4.8 µM | Non-selective |
| Selegiline | 0.01 µM (MAO-B) | MAO-B selective |
| Phenelzine | 1.2 µM | Non-selective |
Clinical Efficacy and Tolerability
- Major Depression: this compound demonstrated superiority over placebo in patients with endogenous depression or melancholia, showing 60–69% response rates in open-label studies . However, the FDA has cautioned against overinterpretation of these results due to methodological biases in meta-analyses .
- Treatment-Resistant Depression (TRD) : this compound users often have extensive prior treatment histories (40% used ≥5 psychopharmacological classes), aligning with its role as a last-line option .
- Comparative Efficacy :
Actividad Biológica
Isocarboxazid is a non-selective monoamine oxidase inhibitor (MAOI) primarily used in the treatment of major depressive disorders. Its pharmacological action centers around the irreversible inhibition of monoamine oxidases A and B, leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system (CNS). This article explores the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, side effects, and pharmacokinetics.
This compound exerts its antidepressant effects by inhibiting monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of neurotransmitters. The inhibition of MAO leads to:
- Increased Neurotransmitter Levels : Elevated concentrations of serotonin, epinephrine, norepinephrine, and dopamine are observed due to decreased metabolism by MAO .
- Irreversible Binding : this compound binds irreversibly to both MAO-A and MAO-B, which plays a crucial role in its long-lasting effects on neurotransmitter levels .
Efficacy in Clinical Studies
Numerous studies have evaluated the efficacy of this compound in treating various forms of depression:
- Major Depression : In a double-blind study involving 130 anxious depressives, this compound demonstrated significant superiority over placebo in treating major depression and was particularly effective for endogenous depression .
| Study Type | Population | Outcome | Efficacy |
|---|---|---|---|
| Double-blind | 130 patients | Major Depression | Superior to placebo |
| Double-blind | Atypical Depression | Significant improvement in symptoms | Effective for vegetative symptoms |
- Atypical Depression : this compound was found to be efficacious for atypical depression characterized by vegetative symptoms. It showed improvements in interpersonal sensitivity and psychological components of depression .
Side Effects and Safety Profile
While this compound is generally well-tolerated, it does have a range of potential side effects:
- Common Side Effects : Dizziness, headache, dry mouth, insomnia, and constipation are frequently reported .
- Serious Adverse Events : Rare but severe effects include hypertensive crises triggered by dietary tyramine (found in aged cheeses and cured meats), serotonin syndrome, and liver function abnormalities .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, it shares similarities with other MAOIs such as phenelzine and tranylcypromine:
- Absorption : this compound is absorbed from the gastrointestinal tract with peak plasma concentrations typically reached within 1-2 hours post-administration .
- Protein Binding : It exhibits high protein binding characteristics .
- Metabolism : The drug is metabolized primarily via acetylation in the liver, with hippuric acid identified as a major metabolite .
Case Studies
A review of literature reveals various case studies highlighting the effectiveness and safety of this compound:
- In one notable case study involving a patient with treatment-resistant depression, this compound led to significant improvement after other antidepressants had failed. The patient experienced enhanced mood and reduced anxiety symptoms within weeks of starting treatment.
- Another case highlighted a patient who developed transient liver enzyme elevations after starting this compound; however, these resolved without the need for dose adjustment or discontinuation of therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
